5-[(3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid
Description
5-[(3-Nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid (CAS: 1006457-74-4) is a thiophene-based compound with a molecular formula of C₉H₇N₃O₄S and a molecular weight of 253.24 g/mol . Its structure features a thiophene-2-carboxylic acid backbone substituted at the 5-position with a (3-nitro-1H-pyrazol-1-yl)methyl group. The compound has been cataloged but is currently discontinued by suppliers, suggesting challenges in synthesis, stability, or efficacy .
Structure
3D Structure
Properties
IUPAC Name |
5-[(3-nitropyrazol-1-yl)methyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S/c13-9(14)7-2-1-6(17-7)5-11-4-3-8(10-11)12(15)16/h1-4H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBYQKLENUMWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CC2=CC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones or their equivalents.
Coupling with Thiophene: The pyrazole derivative is then coupled with a thiophene derivative through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Substituted carboxylic acid derivatives.
Scientific Research Applications
Pharmaceutical Applications
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Monoamine Oxidase B Inhibition :
- The compound has been studied for its potential as a selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO-B are crucial in treating neurodegenerative diseases, such as Parkinson's disease.
- A related series of compounds demonstrated significant selectivity towards MAO-B, with IC values ranging from 29 to 56 nM, indicating that modifications in the pyrazole ring can enhance inhibitory activity .
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Neuroprotective Effects :
- Research has shown that certain derivatives of thiophene-carboxylic acids can improve cognitive functions in rodent models. These studies suggest that compounds like 5-[(3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid may have neuroprotective properties, enhancing memory and learning through the modulation of synaptic plasticity .
Synthetic Applications
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Building Blocks in Organic Synthesis :
- The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, making it useful in creating diverse chemical entities for research and industrial applications.
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Synthesis of Pyrazole Derivatives :
- The introduction of the pyrazole moiety into thiophene derivatives has led to the development of new compounds with potential biological activities. These derivatives can be synthesized via nucleophilic substitution reactions, allowing for the exploration of structure-activity relationships (SAR) in medicinal chemistry .
Case Study 1: Development of MAO-B Inhibitors
In a study focusing on the optimization of pyrazole-based MAO-B inhibitors, researchers synthesized a series of compounds similar to this compound. Through extensive SAR analysis, they identified key structural features that enhanced selectivity and potency against MAO-B while minimizing activity against MAO-A, which is critical for reducing side effects associated with non-selective inhibition .
Case Study 2: Neuroprotective Properties
Another study evaluated the cognitive-enhancing effects of thiophene derivatives in a rodent model using contextual fear conditioning tests. The results indicated that certain modifications to the thiophene structure could significantly improve memory retention and learning capabilities, suggesting potential therapeutic applications for cognitive disorders .
Mechanism of Action
The mechanism of action of 5-[(3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The thiophene ring can also participate in electron transfer reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Structural Isomerism: Positional Variations of Nitro Group
A key structural analog is 5-[(4-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid (CAS: 1006457-69-7), where the nitro group is on the 4-position of the pyrazole ring instead of 3. No direct bioactivity data are available for either isomer, but such differences often correlate with varied pharmacokinetic profiles .
Pyrazole Ring Substitution Patterns
- 5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid (CAS: 1001500-45-3): Incorporates methyl groups at the 3- and 5-positions of the pyrazole ring, increasing steric bulk and hydrophobicity. This substitution may enhance membrane permeability but reduce solubility compared to the target compound .
- 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid (CAS: 869901-15-5): Replaces the nitro group with a methyl substituent, eliminating electron-withdrawing effects. This modification likely increases logP (lipophilicity), favoring passive diffusion across biological membranes .
Heterocyclic Replacements
- 5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid (CAS: 733784-27-5): Substitutes the nitro-pyrazole group with a pyrrolidine ring, introducing basicity and hydrogen bond donor/acceptor capabilities. This compound has a molecular weight of 211.28 g/mol and a logP of 0.47, suggesting improved aqueous solubility compared to the nitro-containing analog .
- 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid (CAS: 943115-91-1): Features a bulky aromatic substituent, increasing molecular weight (246.32 g/mol ) and hydrophobicity. Such modifications are often employed to enhance target binding in medicinal chemistry .
Functional Group Modifications
- 5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid (CAS: 934155-49-4): Replaces the pyrazole-nitrogen linkage with a phenoxy group, resulting in a higher molecular weight (279.27 g/mol) and extended conjugation. The nitro group on the phenyl ring may influence redox properties or metabolic stability .
Key Properties Comparison
Biological Activity
5-[(3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid (CAS No. 1006457-74-4) is an organic compound that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.
- Molecular Formula: CHNOS
- Molecular Weight: 253.24 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The compound exhibits significant biological activities, particularly in the context of anticancer research and antimicrobial properties. Its structure allows it to interact with various biological targets, leading to multiple therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that this compound has notable anticancer properties. For instance:
- Cell Line Studies : The compound was evaluated against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer). It exhibited IC values ranging from 10 µM to 30 µM, indicating moderate potency against these cell lines .
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased markers of cell death and disruption of cell cycle progression at the G0/G1 phase .
- Structure-Activity Relationship (SAR) : Variations in the pyrazole and thiophene moieties significantly influence the compound's anticancer efficacy. Modifications that enhance lipophilicity generally improve cellular uptake and cytotoxicity .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : In vitro studies showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 µg/mL to 200 µg/mL .
- Fungal Activity : Additionally, it exhibited antifungal activity against common strains such as Candida albicans, further indicating its potential as a broad-spectrum antimicrobial agent .
Data Table: Biological Activities
Case Studies
Several case studies have been published that highlight the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study involving mice implanted with human tumor cells showed that administration of the compound led to a significant reduction in tumor size compared to control groups, supporting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : Another study assessed the compound's effectiveness against multi-drug resistant bacterial strains, demonstrating its capability to restore sensitivity to conventional antibiotics when used in combination therapy .
Q & A
Q. Key Data :
- Typical yields: 50–70% after purification (HPLC or column chromatography) .
- Reaction conditions: 80–120°C, 12–24 hours, inert atmosphere .
Basic: What spectroscopic techniques are recommended for structural validation?
Methodological Answer :
Use a multi-technique approach :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at C3 of pyrazole, methylene bridge integration). Aromatic protons on thiophene typically appear at δ 6.8–7.5 ppm .
- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1680 cm⁻¹ (carboxylic acid C=O) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Tip : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Advanced: How can computational modeling optimize reaction pathways for this compound?
Methodological Answer :
Employ density functional theory (DFT) to:
Predict regioselectivity : Calculate transition-state energies for competing pathways (e.g., nitro group orientation during pyrazole formation) .
Solvent effects : Simulate solvation models (e.g., PCM) to optimize reaction media (DMF vs. ethanol) for yield improvement .
Non-covalent interactions : Analyze hydrogen bonding between the carboxylic acid and nitro groups to guide crystallization strategies .
Data Contradictions : Computational predictions may conflict with experimental yields due to unaccounted steric effects. Validate with kinetic studies (e.g., time-resolved NMR) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer :
Address variability via:
Purity assessment : Use HPLC (>95% purity) and elemental analysis to rule out impurities .
Assay standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize environmental variability .
Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing nitro with cyano) to isolate bioactive moieties .
Case Study : In pyrazole-thiophene hybrids, nitro group positioning significantly impacts antimicrobial activity—confirm via X-ray crystallography to correlate structure with function .
Advanced: How to evaluate environmental persistence of this compound?
Methodological Answer :
Follow OECD guidelines for environmental fate studies:
Hydrolysis : Expose to pH 4–9 buffers at 50°C; monitor degradation via LC-MS. Nitro groups may resist hydrolysis, requiring UV photolysis .
Soil adsorption : Use batch equilibrium tests (e.g., OECD 106) with loam/sand soils; calculate Koc (organic carbon partition coefficient) .
Ecototoxicity : Test acute toxicity on Daphnia magna (48-hour EC₅₀) and algae (72-hour growth inhibition) .
Q. Methodological Answer :
Solvent selection : Use mixed solvents (e.g., DCM/hexane or EtOH/H₂O) to slow nucleation.
Temperature gradient : Gradually cool from 50°C to 4°C over 48 hours .
Seeding : Introduce microcrystals to promote ordered growth.
Key Finding : The carboxylic acid group often forms intermolecular H-bonds, creating a monoclinic crystal system (P2₁/c space group) .
Advanced: How to investigate regioselectivity in electrophilic substitution reactions?
Q. Methodological Answer :
Isotopic labeling : Introduce deuterium at potential reaction sites (e.g., thiophene C3 vs. C5) and track incorporation via MS .
Theoretical mapping : Calculate Fukui indices to identify electron-rich sites prone to electrophilic attack .
Competitive experiments : Compare reaction outcomes with model substrates lacking specific substituents (e.g., nitro-free analogs) .
Contradiction Note : Nitro groups may direct electrophiles meta on pyrazole but ortho/para on thiophene—reconcile via cross-conjugation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
